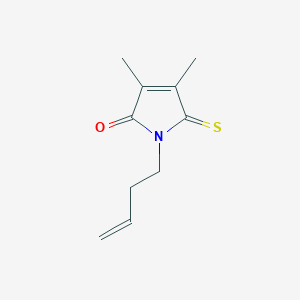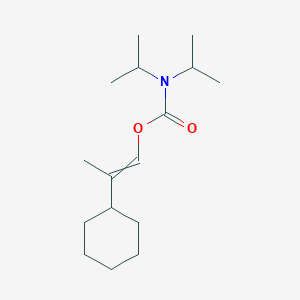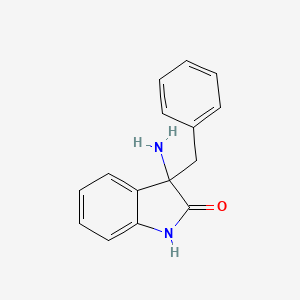![molecular formula C14H24O3 B12610004 Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester CAS No. 647033-10-1](/img/structure/B12610004.png)
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester is a chemical compound with the molecular formula C14H24O3. It is an ester derived from acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol. This compound is known for its unique structure, which includes a butyl group and a heptynyl group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester typically involves the esterification of acetic acid with [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol.
Reduction: [(1-butyl-2-heptynyl)oxy] alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol, which may then exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, butyl ester: Similar ester structure but lacks the heptynyl group.
Acetic acid, methyl ester: Simplest ester of acetic acid, lacking both butyl and heptynyl groups.
Acetic acid, ethyl ester: Contains an ethyl group instead of the butyl and heptynyl groups.
Uniqueness
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester is unique due to its combination of butyl and heptynyl groups, which confer specific chemical and physical properties that are not present in simpler esters. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
647033-10-1 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
methyl 2-undec-6-yn-5-yloxyacetate |
InChI |
InChI=1S/C14H24O3/c1-4-6-8-9-11-13(10-7-5-2)17-12-14(15)16-3/h13H,4-8,10,12H2,1-3H3 |
InChI Key |
FBZKEVPOQVJQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CCCC)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)

![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)


![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)

![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)


![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
